ethyl (8-imino-2,3,5,6,7,8-hexahydrodicyclopenta[b,e]pyridin-4(1H)-yl)acetate
Description
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Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
ethyl 2-(8-imino-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-dien-2-yl)acetate |
InChI |
InChI=1S/C15H20N2O2/c1-2-19-14(18)9-17-12-7-3-5-10(12)15(16)11-6-4-8-13(11)17/h16H,2-9H2,1H3 |
InChI Key |
LDDOMCOQCYQJHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(CCC2)C(=N)C3=C1CCC3 |
Origin of Product |
United States |
Biological Activity
Ethyl (8-imino-2,3,5,6,7,8-hexahydrodicyclopenta[b,e]pyridin-4(1H)-yl)acetate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex bicyclic structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of 246.30 g/mol. The presence of an imino group and multiple cyclic structures suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of the bicyclic structure similar to this compound exhibit significant antimicrobial properties. For instance:
Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory properties. For example:
- Mechanism : The inhibition of pro-inflammatory cytokines has been observed in related compounds, indicating that this compound may exert similar effects through modulation of the NF-kB pathway (Guirado et al., 2012).
Anticancer Potential
The anticancer activity of structurally related compounds has been documented:
- Case Studies : Research has shown that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways (Abbas et al., 2015). The specific mechanisms and efficacy of this compound in cancer models require further investigation.
The biological activities of this compound may involve several mechanisms:
- Receptor Modulation : It may act as a modulator of nuclear receptors involved in inflammation and cancer pathways.
- Enzyme Inhibition : Potential inhibition of enzymes such as cyclooxygenases (COX) could contribute to its anti-inflammatory effects.
- Cell Signaling Interference : The compound might interfere with cell signaling pathways that promote tumor growth and inflammation.
Data Summary Table
| Activity Type | Related Compounds | Observed Effects | References |
|---|---|---|---|
| Antimicrobial | Quinoxaline derivatives | Significant antibacterial activity | Teja et al., 2016 |
| Anti-inflammatory | Various cyclic compounds | Inhibition of pro-inflammatory cytokines | Guirado et al., 2012 |
| Anticancer | Bicyclic derivatives | Induction of apoptosis | Abbas et al., 2015 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
